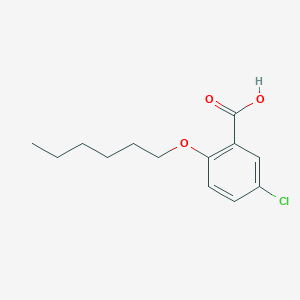

5-Chloro-2-(hexyloxy)benzoic acid

Description

5-Chloro-2-(hexyloxy)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position and a hexyloxy group at the 2-position of the aromatic ring.

Properties

CAS No. |

62176-18-5 |

|---|---|

Molecular Formula |

C13H17ClO3 |

Molecular Weight |

256.72 g/mol |

IUPAC Name |

5-chloro-2-hexoxybenzoic acid |

InChI |

InChI=1S/C13H17ClO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) |

InChI Key |

YVSSXWNWVRFDON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hexyloxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-chlorosalicylic acid.

Etherification: The hydroxyl group at the 2nd position is etherified using hexyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete etherification.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(hexyloxy)benzoic acid can undergo oxidation reactions, particularly at the benzylic position.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-2-(hexyloxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of substituted benzoic acids on cellular processes. It is also investigated for its potential antimicrobial and antifungal properties.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent. It is also studied for its role in drug delivery systems due to its ability to interact with biological membranes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. It is also utilized in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hexyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Disrupt Membranes: The hexyloxy group allows the compound to interact with and disrupt biological membranes, leading to antimicrobial effects.

Modulate Receptors: It can modulate specific receptors on the cell surface, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Substituents on the benzoic acid core significantly alter melting points, solubility, and stability. Key comparisons include:

5-Chloro-2-hydroxybenzoic Acid (CAS 321-14-2)

- Substituent : Hydroxyl group at 2-position.

- Molecular Weight : 172.56 g/mol.

- Purity : 98.74% (HPLC) with low water content (0.02%) .

- Properties : Forms intramolecular hydrogen bonds (S(6) motif) and dimers via O–H⋯O interactions, leading to higher crystallinity and stability .

- Applications : Precursor for benzoxazepines in asymmetric synthesis .

5-Chloro-2-((4-chlorophenyl)amino)benzoic Acid (3e)

- Substituent: 4-Chlorophenylamino group.

- Molecular Weight : 282.00 g/mol.

- Melting Point : 227–230°C .

- Applications : Investigated for antiviral activity against SARS-CoV-2 .

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic Acid (CAS 62176-37-8)

- Substituent : 3,4-Dichlorobenzyloxy group.

- Molecular Weight : 331.58 g/mol.

- Properties : Increased steric bulk and halogen content may enhance reactivity in coupling reactions .

5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic Acid Hydrochloride

Structural and Functional Differences

- Lipophilicity: The hexyloxy group in 5-chloro-2-(hexyloxy)benzoic acid increases logP compared to hydroxyl or amino substituents, favoring lipid bilayer penetration.

- Synthetic Flexibility : Hexyloxy chains may require longer alkylation steps compared to smaller substituents like methoxy or chloro groups (e.g., synthesis of 5-chloro-2-(pyrrol-1-yl)benzoic acid via Vilsmeier formylation ).

Comparative Data Table

*Calculated based on molecular formula C₁₃H₁₇ClO₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.